(2,3,6-trichlorophenyl)methanol
Description
(2,3,6-Trichlorophenyl)methanol is a chlorinated aromatic alcohol with the molecular formula C₇H₅Cl₃O and a molecular weight of 211.48 g/mol . The compound features a benzene ring substituted with three chlorine atoms at the 2-, 3-, and 6-positions and a hydroxymethyl (-CH₂OH) group. It is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, as evidenced by its role in metallo-β-lactamase inhibitor studies and pesticide derivative synthesis .
Properties
CAS No. |
100960-29-0 |
|---|---|
Molecular Formula |
C7H5Cl3O |
Molecular Weight |
211.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,3,6-Trichlorophenyl)methanol can be synthesized through several methods. One common approach involves the chlorination of phenol to produce 2,3,6-trichlorophenol, followed by a reduction reaction to introduce the methanol group. The reaction conditions typically involve the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes followed by catalytic reduction. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(2,3,6-Trichlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2,3,6-trichlorophenyl)methanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can convert the methanol group to a methyl group, producing (2,3,6-trichlorophenyl)methane.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: (2,3,6-Trichlorophenyl)methanone.
Reduction: (2,3,6-Trichlorophenyl)methane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(2,3,6-Trichlorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,3,6-trichlorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells. Its chlorinated phenyl ring and methanol group contribute to its reactivity and ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Structural Analogues: Chlorinated Phenyl Alcohols and Derivatives
Table 1: Molecular and Physical Properties
Key Differences :
- Electron-withdrawing effects: The trifluoromethoxy group in the 4-position of (3-Chloro-4-(trifluoromethoxy)phenyl)methanol increases electronegativity compared to chlorine, altering reactivity in substitution reactions .
- Biological activity: this compound's hydroxymethyl group enables hydrogen bonding in enzyme active sites (e.g., metallo-β-lactamase inhibition), whereas ethoxy derivatives like 2-(2,4,6-Trichlorophenoxy)ethanol are more hydrophobic, favoring herbicidal activity .
Positional Isomers and Functional Group Variants
Table 2: Positional Isomers and Functional Group Comparisons
Key Insights :
- Solubility: 2,3,6-Trimethylphenol’s methyl groups enhance lipid solubility compared to the polar hydroxymethyl group in this compound .
- Steric effects: The branched -CH(CH₃)OH group in 2,4,5-Trichloro-α-methylbenzenemethanol reduces enzymatic binding efficiency compared to the linear -CH₂OH group in this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
